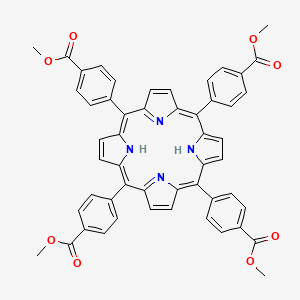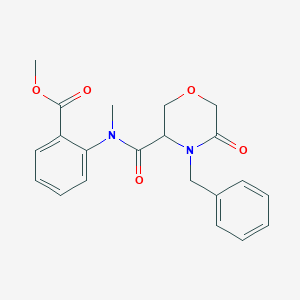
Tetrametil éster de meso-tetra(4-carboxifenil)porfina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is a synthetic porphyrin derivative known for its unique photophysical and photochemical properties. This compound is characterized by its red crystalline solid form and high thermal stability. It has significant applications in various fields, including organic electronics, photodynamic therapy, and as a sensor in biochemical assays .
Aplicaciones Científicas De Investigación
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound is employed in the study of biological systems, particularly in the detection and quantification of biomolecules.
Medicine: It is used in photodynamic therapy for the treatment of cancer, where it helps generate reactive oxygen species to kill cancer cells upon light activation
Mecanismo De Acción
Target of Action
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (hereafter referred to by its full name) has been found to interact with several targets. One of the primary targets is DNA, specifically the methylation sites . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . Another significant target of this compound is CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) .
Mode of Action
The interaction of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester with its targets leads to several changes. It enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, competing with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .
Biochemical Pathways
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester affects several biochemical pathways. It plays a role in DNA methylation, a key epigenetic mechanism essential for embryonic development, genomic imprinting, and X-chromosome inactivation . Understanding the degree of DNA methylation in a certain genomic DNA sequence is conducive to the early diagnosis and treatment of disease .
Pharmacokinetics
The pharmacokinetic properties of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are enhanced by its carboxyphenyl and methyl ester moieties . These moieties improve the compound’s solubility, paving the way for improved drug delivery and efficacy .
Result of Action
The molecular and cellular effects of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester’s action are significant. It has been found to enhance DNA methylation sensitivity . It can detect as low as one 5-methylcytosine (5mC) in the target sequence . In cancer cells, the knockdown of CD320 inhibits the uptake of this compound by up to 40% .
Action Environment
The action, efficacy, and stability of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are influenced by environmental factors. For instance, the compound’s interaction with graphene quantum dots (GDQs) results in stable conjugates due to the strong π–π stacking interaction between the GDQs and the porphyrins . This interaction boosts the charge separation and transfer, increases the specific surface area for providing more active sites, and narrows the band gap to enhance the visible light absorption .
Análisis Bioquímico
Biochemical Properties
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has been used in the development of DNA methylation (DNAm) sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence . Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester-based DNAm sensing interfaces on a light-addressable potentiometric sensor (LAPS) have been studied . The conformational and electronic properties of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester molecules contribute to the enhanced DNAm sensitivity .
Cellular Effects
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester .
Molecular Mechanism
The molecular mechanism of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester involves its interaction with CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . It competes with Cbl/TCN2 for CD320 binding, suggesting that CD320 is a novel receptor for Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester . This interaction influences the uptake of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester by cancer cells .
Temporal Effects in Laboratory Settings
It has been used in the development of DNA methylation sensors, suggesting its stability and long-term effects on cellular function .
Transport and Distribution
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), suggesting a role for this receptor in the transport and distribution of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester within cells .
Métodos De Preparación
The synthesis of meso-tetra(4-carboxyphenyl)porphine tetramethyl ester typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between benzaldehyde and pyrrole, followed by esterification to obtain the tetramethyl ester form . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the porphyrin ring are replaced with other groups, often using reagents like halogens or alkylating agents
Comparación Con Compuestos Similares
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is unique due to its specific photophysical properties and high thermal stability. Similar compounds include:
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: This compound shares similar structural features but differs in its esterification state, affecting its solubility and reactivity.
Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another related compound with methoxycarbonyl groups, which alters its electronic properties and applications.
Meso-tetra(4-carboxyphenyl)porphine: The non-esterified form of the compound, which has different solubility and reactivity characteristics.
These comparisons highlight the unique properties of meso-tetra(4-carboxyphenyl)porphine tetramethyl ester, making it suitable for specific applications in various scientific and industrial fields.
Propiedades
IUPAC Name |
methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZKUSRWBBGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)



![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)
![2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2509503.png)
![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2509514.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

